3,3,3-Trifluoro-2-phenylpropan-1-ol

Catalog No.
S3174624
CAS No.
113242-93-6
M.F
C9H9F3O
M. Wt
190.165
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-Trifluoro-2-phenylpropan-1-ol

CAS Number

113242-93-6

Product Name

3,3,3-Trifluoro-2-phenylpropan-1-ol

IUPAC Name

3,3,3-trifluoro-2-phenylpropan-1-ol

Molecular Formula

C9H9F3O

Molecular Weight

190.165

InChI

InChI=1S/C9H9F3O/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8,13H,6H2

InChI Key

PDMIASFCGOSLLC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CO)C(F)(F)F

Solubility

not available

Chiral Tagging

    Scientific Field: Physical Chemistry

    Summary of the Application: Gas phase homodimers of 3,3,3-trifluoro-1,2-epoxypropane (TFO), a molecule which has shown promise as an effective chiral tag for determining the absolute stereochemistry and the enantiomeric composition of chiral analytes, are explored using a variety of quantum chemistry models and rotational spectroscopy.

    Methods of Application: The potential surface governing the interaction of the two molecules is rapidly explored using the artificial bee colony algorithm for homodimer candidates that are subsequently optimized by quantum chemistry methods.

    Results or Outcomes: The experimental results suggest that the B3LYP-D3BJ/def2-TZVP model chemistry is the most reliable and provides excellent estimates of spectroscopic constants.

Neuroprotection

Synthesis of Cinacalcet

Material Science

Analytical Chemistry

3,3,3-Trifluoro-2-phenylpropan-1-ol is an organofluorine compound characterized by a trifluoromethyl group attached to a phenyl ring at the second position and a hydroxyl group at the first position. Its molecular formula is C9H9F3OC_9H_9F_3O, and it has a molecular weight of approximately 190.16 g/mol. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a compound of interest in various chemical and biological applications .

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
  • Reduction: The compound can be reduced to form alkanes using strong reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation Agents: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution Conditions: Nucleophiles such as amines or thiols under basic conditions.

Research indicates that compounds with similar structures to 3,3,3-Trifluoro-2-phenylpropan-1-ol may interact with various biological receptors and enzymes. These interactions can influence biochemical pathways, potentially leading to therapeutic effects. The trifluoromethyl and hydroxyl groups contribute to its unique binding affinity and selectivity for specific molecular targets, which may result in distinct biological activities .

The synthesis of 3,3,3-Trifluoro-2-phenylpropan-1-ol typically involves the reduction of 3-(3-trifluoromethyl)phenylpropionic acid. Various synthetic routes have been explored, including:

  • Catalytic Hydrogenation: This method involves the hydrogenation of aromatic ketones under specific conditions.
  • Reduction Reactions: Utilizing reducing agents to convert precursors into the desired alcohol form .

This compound finds utility in several fields:

  • Chemical Research: As a building block for synthesizing more complex molecules.
  • Pharmaceutical Industry: Investigated for its potential as an active pharmaceutical ingredient or intermediate.
  • Material Science: Employed in developing advanced materials with unique properties such as thermal stability and chemical resistance .

Interaction studies have shown that 3,3,3-Trifluoro-2-phenylpropan-1-ol can affect various molecular targets due to its structural features. The trifluoromethyl group enhances metabolic stability while allowing for further modifications through the hydroxyl group. This versatility makes it a valuable compound for exploring new therapeutic avenues and material applications.

Several compounds exhibit structural similarities to 3,3,3-Trifluoro-2-phenylpropan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(Trifluoromethyl)phenylacetoneTrifluoromethyl group on a phenylacetone backboneLacks hydroxyl functionality
3-(Trifluoromethyl)benzaldehydeContains a trifluoromethyl group on a benzaldehydeAldehyde functional group instead of alcohol
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-olContains multiple fluorine atomsMore fluorinated structure affecting reactivity

Uniqueness

The uniqueness of 3,3,3-Trifluoro-2-phenylpropan-1-ol lies in its combination of both a trifluoromethyl group and a hydroxyl group. This combination confers distinct chemical properties that enhance its metabolic stability and allow for diverse chemical modifications. Such features make it particularly versatile for applications in both research and industry .

XLogP3

2.4

Dates

Modify: 2024-04-14

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